molecular formula C18H15ClN2O3S2 B2405160 N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919848-67-2

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2405160
CAS RN: 919848-67-2
M. Wt: 406.9
InChI Key: AHBBTBVJNIBVPD-UHFFFAOYSA-N
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as CPTH2, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CPTH2 is a thiazole-based inhibitor that targets the histone acetyltransferase enzyme, p300/CBP-associated factor (PCAF), which plays a crucial role in the regulation of gene expression.

Scientific Research Applications

Antibacterial Properties

  • Synthesis and Antibacterial Activity : A study synthesized derivatives of this compound and evaluated their antibacterial activity. The compounds demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli (Desai et al., 2008).

Anticancer Applications

  • Anticancer Activity : Another study focused on the synthesis of derivatives for their potential anticancer activity. These compounds were evaluated against human lung adenocarcinoma cells and mouse embryoblast cell line, with some showing selective cytotoxicity and significant apoptosis induction (Evren et al., 2019).
  • Evaluation Against Various Cancer Cell Lines : Research on a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Anticonvulsant Properties

  • Evaluation as Anticonvulsant Agents : Compounds containing a sulfonamide thiazole moiety were synthesized and tested for anticonvulsant activity. Some derivatives showed significant effects, offering protection against picrotoxin-induced convulsion (Farag et al., 2012).

Antimicrobial Applications

  • Novel Compounds with Antimicrobial Activity : A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety. These compounds were evaluated for antimicrobial activity and showed promising results (Darwish et al., 2014).

Additional Research

  • Characterization and Pharmacological Evaluation : Various researches have been done on the characterization and pharmacological evaluation of derivatives of this compound, focusing on different aspects like antimicrobial activity, antitumor activity, and their synthesis processes (Baviskar et al., 2013), (Ekrek et al., 2022).

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c1-26(23,24)15-8-2-12(3-9-15)10-17(22)21-18-20-16(11-25-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBBTBVJNIBVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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